molecular formula C23H19N5O2S B2972963 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-70-8

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2972963
CAS No.: 1207061-70-8
M. Wt: 429.5
InChI Key: FMVOTNVGINSYLB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a structurally complex heterocyclic compound featuring a benzo[d]imidazo[1,2-a]imidazol core fused with a thiazole ring and a cinnamamide moiety. This architecture confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors influenced by aromatic stacking interactions. Its cinnamamide group may enhance membrane permeability compared to simpler benzimidazole analogs, while the thiazole and fused imidazole systems could modulate binding affinity and metabolic stability.

Properties

IUPAC Name

(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVOTNVGINSYLB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the cinnamamide moiety is attached via an amide coupling reaction using cinnamic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.

Scientific Research Applications

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . The thiazole ring may interact with enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several benzimidazole- and thiazole-containing derivatives. Key comparisons include:

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzoimidazoimidazol + thiazole + cinnamamide Cinnamamide, oxoethyl-thiazole, dihydroimidazole ~494 (calculated) Not reported
4d Benzimidazole + triazole + thiazole Benzenesulfonamide, triazole, SCH2 linker 469.09 148–150
Benzodioxine-thiadiazole derivatives Benzodioxine + thiadiazole Thiosemicarbazide, hydrazine-carbothioamide ~300–400 (estimated) Not reported

Key Observations:

  • Benzimidazole vs. Benzoimidazoimidazol: The target’s fused benzoimidazoimidazol system introduces greater rigidity and planarity compared to the simpler benzimidazole in compound 4d. This could enhance interactions with hydrophobic binding pockets in biological targets .
  • Thiazole Substituents: The oxoethyl-thiazole group in the target differs from the sulfonamide-thiazole in 4d.
  • Linker Diversity: Compound 4d employs a triazole-SCH2 linker, whereas the target uses a cinnamamide group. The latter’s conjugated double bond may contribute to UV absorption properties and stabilize molecular conformation .

Pharmacological and Physicochemical Properties

  • Solubility: The cinnamamide group in the target compound may reduce water solubility compared to the sulfonamide in 4d, which is typically more polar. This could necessitate formulation adjustments for in vivo studies.
  • Bioactivity: Compound 4d demonstrated notable biological activity (implied by pharmacological evaluation in ), likely due to its sulfonamide and triazole motifs. The target’s benzoimidazoimidazol-thiazole core may similarly target kinases or GPCRs, though experimental data are lacking.
  • Metabolic Stability: The thiazole ring in both compounds is susceptible to oxidative metabolism, but the target’s fused imidazole system might slow degradation compared to 4d’s triazole linker .

Biological Activity

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a benzimidazole derivative, which are known for their diverse biological activities. The molecular formula is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S with a molecular weight of 366.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown selective cytotoxicity against various cancer cell lines. In vitro assays revealed that certain thiazole-containing compounds decreased cell viability in colorectal adenocarcinoma (Caco-2) cells significantly more than in pulmonary adenocarcinoma (A549) cells, indicating a potential for selective targeting of cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Viability Reduction (%)
Compound 1Caco-239.860.2
Compound 2A549>10010
Compound 3Caco-231.968.1

Antimicrobial Activity

Similar compounds have also displayed antimicrobial properties. The thiazole ring is crucial for activity against Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival. For instance, thiazoles have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells . Molecular docking studies indicate that the binding affinity of these compounds to target proteins correlates with their anticancer activity.

Case Studies

  • Study on Caco-2 Cells : A recent study evaluated the effects of a series of thiazole derivatives on Caco-2 cells, revealing that modifications to the thiazole structure significantly enhanced anticancer activity. The addition of electron-donating groups increased efficacy, suggesting the importance of structure-activity relationships (SAR) in drug design .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria. Results indicated that certain substitutions on the thiazole ring improved antibacterial activity significantly compared to unmodified parent compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide, and what are the typical yields?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Thiazole ring formation : Reacting chloroacetic acid with sodium acetate in ethanol under reflux to form the thiazole core .

Coupling of the benzoimidazoimidazole moiety : Using derivatives like 2-cyanoacetamide or substituted anilines under reflux conditions, followed by purification via column chromatography .

Cinnamamide attachment : Introducing the cinnamoyl group via amidation or condensation reactions .

  • Typical Yields : Reported yields range from 45% to 58% depending on the reaction conditions and purification methods .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • Key Techniques :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (1680–1700 cm⁻¹) and aromatic C-H bending .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) confirm the thiazole and cinnamamide groups .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, and S percentages .
    • Critical Peaks :
  • ¹H NMR : Doublets for trans-cinnamamide protons (δ 6.5–7.5 ppm, J = 15–16 Hz) .
  • ¹³C NMR : Thiazole carbons (δ 120–130 ppm) and benzoimidazoimidazole carbons (δ 140–150 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Strategies :

  • Catalyst Screening : Use of sodium acetate vs. potassium carbonate to enhance reaction rates .
  • Solvent Optimization : Replacing ethanol with DMF or THF to improve solubility of intermediates .
  • Purification : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .
    • Data Contradictions : Lower yields (e.g., 45% in ) may arise from incomplete coupling steps, requiring TLC monitoring .

Q. What analytical strategies resolve discrepancies in NMR data for similar benzimidazole-thiazole derivatives?

  • Approaches :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism) .
    • Case Study : In , conflicting δ 7.8–8.2 ppm signals were assigned via HSQC to specific thiazole and benzoimidazole protons.

Q. How does the substitution pattern on the thiazole ring affect the compound’s biological activity, based on SAR studies?

  • Key Findings :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier Substituents (e.g., 4-bromophenyl) : Improve binding to hydrophobic enzyme pockets, as shown in docking studies .
    • Methodology :
  • Docking Simulations : Compounds with 4-fluorophenyl (9b) and 4-bromophenyl (9c) groups showed stronger interactions with COX-2 active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.